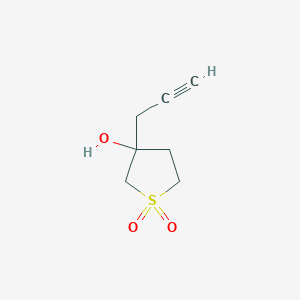

3-Hydroxy-3-(prop-2-yn-1-yl)-1lambda6-thiolane-1,1-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

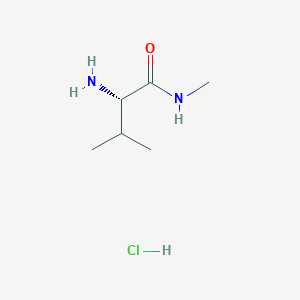

3-Hydroxy-3-(prop-2-yn-1-yl)-1lambda6-thiolane-1,1-dione, also known as D,L-Propargylglycine (PPG), is an important compound in the field of biochemistry and pharmacology. It is a non-proteinogenic amino acid that contains a triple bond and a thiol group, making it a unique molecule. PPG has been extensively studied due to its ability to inhibit the enzyme aminotransferase, which is involved in the metabolism of amino acids.

Aplicaciones Científicas De Investigación

Chemoselective Thioacetalization

3-(1,3-Dithian-2-ylidene)pentane-2,4-dione, an analogue of 3-Hydroxy-3-(prop-2-yn-1-yl)-1lambda6-thiolane-1,1-dione, has been used in chemoselective thioacetalization. This process, conducted under solvent-free conditions, has shown effectiveness in converting selected aldehydes and aliphatic ketones into dithioacetals (Ouyang et al., 2006).

Antimicrobial Applications

1,3-Dione and its metal complexes, similar in structure to the compound , have been synthesized and screened for antimicrobial activity. These substances exhibited moderate to excellent activity against various bacteria and fungi, suggesting potential use in metal-derived drugs (Sampal et al., 2018).

Inhibitory Effects on Liver Alcohol Dehydrogenase

Thiolane 1-oxides, analogous to 3-Hydroxy-3-(prop-2-yn-1-yl)-1lambda6-thiolane-1,1-dione, have been studied for their inhibitory effects on liver alcohol dehydrogenase. These compounds are potent uncompetitive inhibitors, with certain isomers demonstrating significant inhibition (Cho et al., 1997).

Anticancer Properties

Research on a thiophenylchromane derivative, which shares a structural resemblance with the target compound, revealed moderate anticancer activity against specific cancer cell lines. This highlights the potential of such compounds in cancer therapy (Vaseghi et al., 2021).

Biodegradable Polymers for Gene Delivery

A related compound, 5-(4-(prop-2-yn-1-yloxy)benzyl)-1,3-dioxolane-2,4-dione, was used to synthesize polyesters with excellent cell penetration and gene delivery properties. This application is significant in biomedicine, especially in the context of developing new gene delivery systems (Zhang et al., 2012).

Mecanismo De Acción

Target of Action

Similar compounds such as isoindoline-1,3-dione derivatives have been known to interact with various receptors, including dopamine receptors .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to various physiological effects .

Biochemical Pathways

Similar compounds have been shown to influence various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Similar compounds have been shown to have various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action of similar compounds .

Propiedades

IUPAC Name |

1,1-dioxo-3-prop-2-ynylthiolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3S/c1-2-3-7(8)4-5-11(9,10)6-7/h1,8H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHFSLGBUUXLTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCS(=O)(=O)C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-3-(prop-2-yn-1-yl)-1lambda6-thiolane-1,1-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2560512.png)

![2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2560514.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2560518.png)

![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide](/img/structure/B2560523.png)

![3-Methyl-4-oxo-4,7-dihydro-5H-thiopyrano[3,4-b]furan-2-carboxylic acid](/img/structure/B2560525.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2560527.png)

![N-benzyl-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2560528.png)

![Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2560535.png)